![molecular formula C9H9NO2 B3106286 [(1e)-1-Nitroprop-1-En-2-Yl]benzene CAS No. 15795-70-7](/img/structure/B3106286.png)

[(1e)-1-Nitroprop-1-En-2-Yl]benzene

Descripción general

Descripción

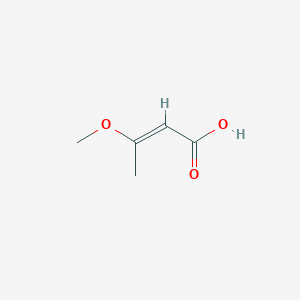

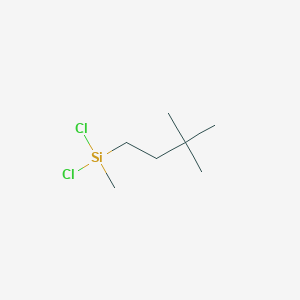

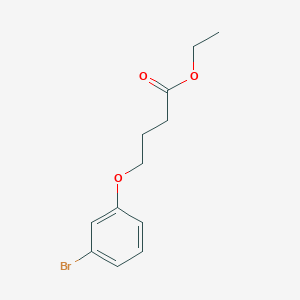

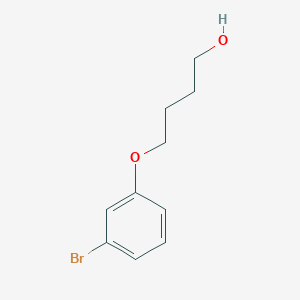

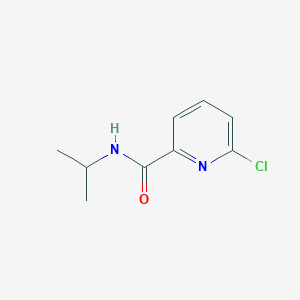

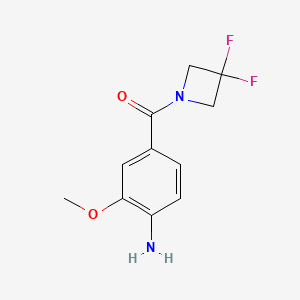

“[(1e)-1-Nitroprop-1-En-2-Yl]benzene” is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .

Molecular Structure Analysis

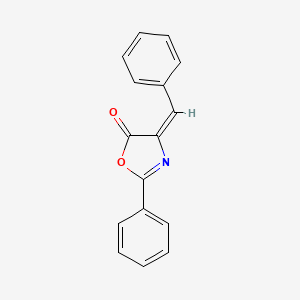

The molecular structure of “[(1e)-1-Nitroprop-1-En-2-Yl]benzene” consists of a benzene ring with a nitropropenyl group attached . The compound has a double-bond stereo .Physical And Chemical Properties Analysis

“[(1e)-1-Nitroprop-1-En-2-Yl]benzene” has a density of 1.1±0.1 g/cm3, a boiling point of 256.8±10.0 °C at 760 mmHg, and a flash point of 110.9±11.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

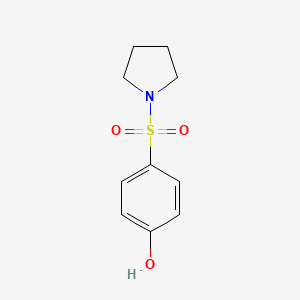

Anion Transport

[(1e)-1-Nitroprop-1-En-2-Yl]benzene derivatives, specifically 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents such as nitro groups, have shown significant enhancement in anion transport activity. These modifications lead to a substantial increase in anionophoric activity, facilitating anion exchange and minor levels of proton/anion symport. The benzimidazolyl-NH fragments, their relative positions, and the number of benzimidazolyl groups on the central phenyl scaffold are crucial for the transport mechanism (Peng et al., 2016).

Molecular Interactions

The molecular interactions and structures in nitroalkane-benzene liquid solutions have been explored using linear and nonlinear electric polarization methods. These studies provide valuable insights into weak, nonspecific molecular interactions in liquids, suggesting the formation of weak molecular complexes with partially compensated dipole moments. The detailed analysis helps understand the molecular dynamics and interactions in such mixtures (Małlecki & Nowak, 1994).

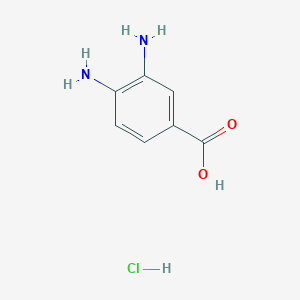

Antimicrobial Activity

New derivatives carrying nitro groups have been synthesized and tested for their antimicrobial activity against various microorganisms. These compounds have shown potent antimicrobial properties, often surpassing those of reference drugs, indicating their potential in developing new antimicrobial agents (Liaras et al., 2011).

Alkylation Reactions

The Friedel-Crafts reaction of 2-nitropropane with benzene under specific conditions results in alkylation products, demonstrating the use of nitro compounds as alkylating agents in synthetic chemistry. This process opens avenues for synthesizing various organic compounds by manipulating the nitro group's reactivity (Bonvino et al., 1981).

Cycloaddition Reactions

The study of [3 + 2] cycloaddition reactions between substituted azomethine ylide and 3,3,3-trifluoro-1-nitroprop-1-ene reveals insights into the reaction's selectivity and mechanism. Such reactions are crucial for constructing cyclic compounds, which are significant in pharmaceuticals and materials science (Sobhi et al., 2023).

Safety and Hazards

Propiedades

IUPAC Name |

[(E)-1-nitroprop-1-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNFMBKUWFTFAE-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[N+](=O)[O-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\[N+](=O)[O-])/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

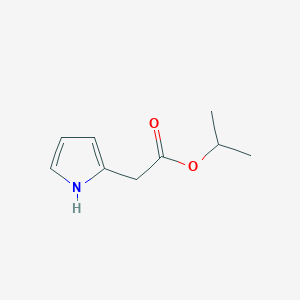

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.